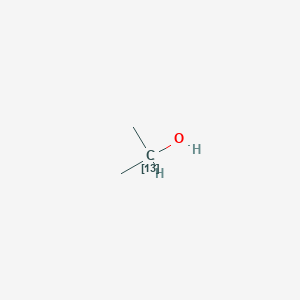
N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Coordination Chemistry and Ligand Behavior
N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide demonstrates significant versatility as a ligand in coordination compounds. It acts as a flexible tridentate ligand forming discrete chelate complexes, contributing to the synthesis of novel metal organic frameworks (MOFs) and coordination cages. The ability of this compound to coordinate with metals through its nitrogen atoms allows the formation of complexes with large internal cavities and flexible windows, which are of interest in the fields of catalysis, gas storage, and separation technologies. Studies by Li et al. (2012) on the self-assembly of discrete M6L8 coordination cages highlight its role in constructing frameworks with significant internal cavities and the potential for application in gas sorption and catalysis due to the conformational flexibility and electronic properties of the ligand. Furthermore, the study by Sebghati et al. (2021) on the coordination versus hydrogen bonds in the structures of different triamides underscores its role in crystal engineering and the design of functional materials with specific physicochemical properties (Sebghati et al., 2021) (Li et al., 2012).
Propriétés
IUPAC Name |
N-bis(pyridin-3-ylamino)phosphinothioylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N6PS/c23-22(19-13-4-1-7-16-10-13,20-14-5-2-8-17-11-14)21-15-6-3-9-18-12-15/h1-12H,(H3,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUBXHBHRFISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NP(=S)(NC2=CN=CC=C2)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N6PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3325430.png)

![(S)-3,3'-Bis(4-nitrophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3325443.png)


![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B3325455.png)

![4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3325467.png)


![[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy-](/img/structure/B3325493.png)


